

liquid-liquid extraction procedure for alkyl mesylates

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Compound of Interest

Compound Name: *2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate*

Cat. No.: *B8030343*

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Application Note: Kinetic-Controlled Liquid-Liquid Extraction of Alkyl Mesylates

Executive Summary & Regulatory Landscape

Alkyl methanesulfonates (mesylates)—specifically methyl (MMS), ethyl (EMS), and isopropyl (IMS) mesylates—are potent electrophilic alkylating agents classified as Class 1 Genotoxic Impurities under the ICH M7(R1) guideline. These compounds can form during the synthesis of Active Pharmaceutical Ingredients (APIs) when methanesulfonic acid is employed in the presence of residual alcohols.^[1]

The regulatory threshold for these impurities is governed by the Threshold of Toxicological Concern (TTC), typically capped at 1.5 μ g/day for lifetime exposure. For a drug with a maximum daily dose of 1 g, this necessitates an analytical Limit of Quantitation (LOQ) of 1.5 ppm or lower.

The Challenge: Alkyl mesylates are chemically unstable in aqueous media, undergoing rapid hydrolysis to form methanesulfonic acid and the corresponding alcohol. Standard extraction protocols often yield false negatives due to this degradation.

The Solution: This guide presents a Kinetic-Controlled Liquid-Liquid Extraction (KC-LLE) protocol. Unlike standard LLE, this method prioritizes thermodynamic partitioning speed and thermal suppression of hydrolysis to preserve analyte integrity prior to GC-MS analysis.

The Kinetic Challenge: Hydrolysis

To design a valid extraction, one must understand the enemy: water. Alkyl mesylates degrade via an

mechanism in water. The rate of hydrolysis is temperature and pH-dependent.

Table 1: Comparative Hydrolytic Stability (Aqueous, 25°C)

Analyte	Abbreviation	Relative Hydrolysis Rate	Estimated Half-Life ()*	Risk Level
Methyl Methanesulfonate	MMS	High	~ 1-2 Hours	Critical
Ethyl Methanesulfonate	EMS	Moderate	~ 3-5 Hours	High
Isopropyl Methanesulfonate	IMS	Low (Steric hindrance)	> 10 Hours	Moderate

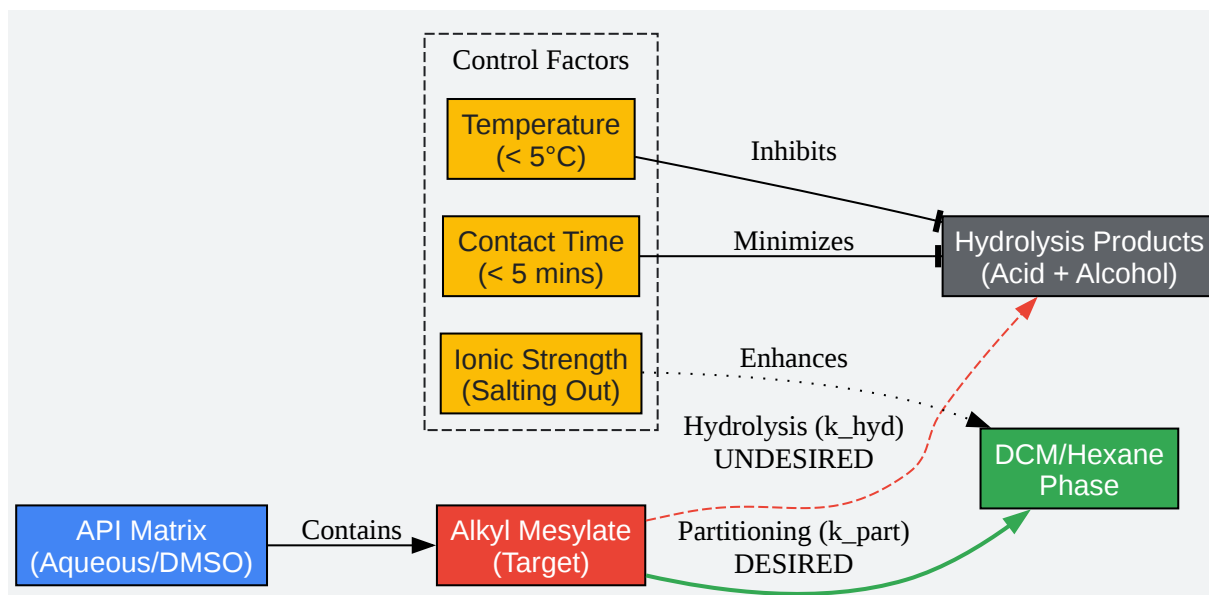
*Note: Half-lives are pH-dependent; alkaline conditions drastically accelerate degradation.

Mechanism of Loss

The following DOT diagram illustrates the competing pathways during extraction. We must favor Partitioning (

) over Hydrolysis (

).



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Figure 1: Competing kinetic pathways during extraction. The protocol aims to maximize k_{part} while minimizing k_{hyd} via temperature and salt controls.

Strategic Protocol Design

This protocol utilizes Methylene Chloride (DCM) as the extraction solvent due to its high extraction efficiency for polar organic impurities and low boiling point, allowing for concentration if necessary (though direct injection is preferred to avoid evaporative loss of volatile mesylates).

Reagents & Materials

- Extraction Solvent: Dichloromethane (DCM), HPLC Grade (Pre-chilled to 4°C).
- Diluent: Water (HPLC Grade) or 0.1 M Phosphate Buffer pH 7.0 (to neutralize residual acid).
- Salting Agent: Sodium Chloride (NaCl), analytical grade.

- Drying Agent: Anhydrous Sodium Sulfate ().
- Internal Standard (IS): Methyl Tosylate or Deuterated EMS (-EMS).

Detailed Experimental Procedure

Safety Warning: Alkyl mesylates are genotoxic.[2] All operations must be performed in a fume hood with double nitrile gloves.

Step 1: Sample Preparation (The "Cold" Step)

- Accurately weigh 100 mg of the API into a 15 mL glass centrifuge tube.
- Add 5.0 mL of 0.1 M Phosphate Buffer (pH 7.0).
 - Rationale: Neutral pH minimizes acid/base-catalyzed hydrolysis.
- Add 1.0 g of NaCl.
 - Rationale: "Salting out" effect increases the partition coefficient () of the mesylates into the organic phase.
- Vortex briefly to dissolve the API (if soluble) or create a fine suspension.
- IMMEDIATELY place the tube in an ice bath for 5 minutes.

Step 2: Kinetic-Controlled Extraction

- Add 20 μ L of Internal Standard Solution (e.g., Methyl Tosylate at 100 μ g/mL in DCM).
- Add 2.0 mL of Pre-chilled DCM (4°C).
- Vortex vigorously for exactly 60 seconds.

- Critical: Do not exceed this time. Equilibrium is reached quickly; prolonged exposure to the aqueous phase risks hydrolysis.
- Centrifuge at 4000 rpm for 5 minutes at 4°C.
 - Note: Refrigerated centrifugation is mandatory to maintain stability.

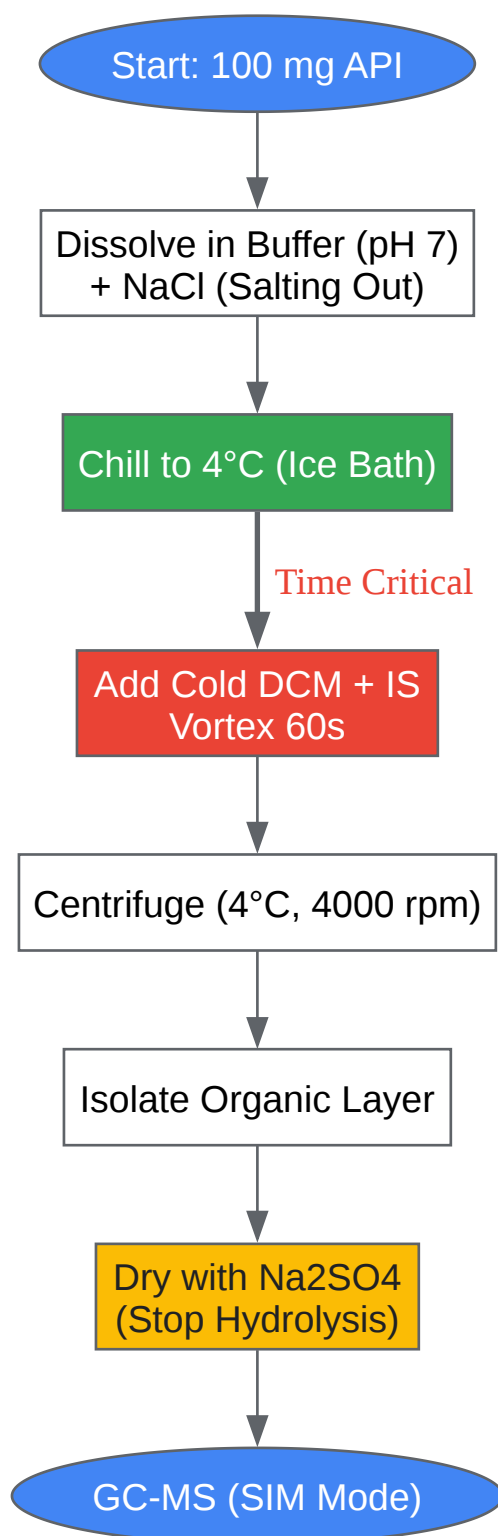
Step 3: Phase Isolation & Drying

- Carefully aspirate the lower organic layer (DCM is denser than water) using a glass Pasteur pipette.
- Transfer the DCM layer into a clean vial containing 200 mg of Anhydrous .
 - Rationale: Immediate removal of dissolved water stops hydrolysis within the organic phase.
- Vortex gently and let stand for 2 minutes.
- Transfer the supernatant to a GC vial with a glass insert.

Step 4: Instrumental Analysis (GC-MS)

- Injector: Splitless (or 1:5 split if sensitivity allows), 220°C.
- Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl), 30m x 0.25mm x 1.4µm.
 - Why? Thick film retains volatile mesylates and separates them from the solvent front.
- Carrier Gas: Helium @ 1.0 mL/min.
- MS Detection: SIM Mode (Select Ion Monitoring).[2]
 - MMS Ions: m/z 79, 80, 110
 - EMS Ions: m/z 79, 109, 124
 - IMS Ions: m/z 79, 123, 138

Workflow Visualization



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Figure 2: Step-by-step Kinetic-Controlled Extraction workflow. Red arrows indicate time-sensitive steps.

Validation & Acceptance Criteria

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before releasing data.

Table 2: Validation Metrics

Parameter	Acceptance Criteria	Rationale
Recovery	70% - 130%	Lower recovery is expected due to volatility/instability; consistency is key.
Precision (RSD)	< 15% (n=6)	Demonstrates the extraction timing is reproducible.
Sensitivity (S/N)	> 10:1 at LOQ	Ensures compliance with the 1.5 ppm limit.
Resolution	> 1.5	Between Mesylate peak and any matrix interference.
Blank Interference	< 10% of LOQ	Critical to avoid false positives from solvent impurities.

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